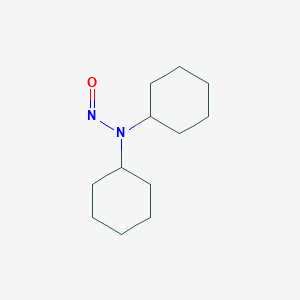

N-Nitrosodicyclohexylamine

説明

N-Nitrosodicyclohexylamine is a type of N-nitroso compound. N-Nitrosamines are a family of potent carcinogens, and their formation and mutagenic activities have been a subject of extensive study. N-Nitrosamines can be synthesized and are known to form in various environmental and biological contexts, often through reactions involving amines and nitrosating agents (Pignatelli et al., 1987).

Synthesis Analysis

N-Nitrosodicyclohexylamine, like other N-nitrosamines, can be synthesized through nitrosation reactions involving secondary amines and nitrosating agents. The synthesis and structural characterization of N-nitrosamines involve spectroscopic methods and elemental analyses. These compounds can also undergo reactions like denitrosation, providing insights into their chemical behavior (Pignatelli et al., 1987).

Molecular Structure Analysis

The molecular structure of N-nitrosamines, including N-Nitrosodicyclohexylamine, is critical for understanding their chemical and biological activities. These structures are typically established through physico-chemical and spectroscopic data. The presence of the N-nitroso functional group is key to their chemical properties and biological activities (Pignatelli et al., 1987).

Chemical Reactions and Properties

N-nitrosamines, including N-Nitrosodicyclohexylamine, can undergo various chemical reactions, such as denitrosation. They may act as mutagens, interacting with biological macromolecules. The reactivity of these compounds is often attributed to their nitroso functional groups (Pignatelli et al., 1987).

Physical Properties Analysis

The physical properties of N-nitrosamines, including their solubility, melting points, and stability, are important for understanding their behavior in different environments. These properties are influenced by their molecular structure and can be determined through various physicochemical methods.

Chemical Properties Analysis

N-Nitrosamines are characterized by their nitroso functional groups, which are crucial for their chemical behavior. These groups confer reactivity towards other molecules and are responsible for the mutagenic and carcinogenic properties of these compounds. The chemical properties of N-nitrosamines are often studied in the context of environmental and biological systems to understand their formation, degradation, and interaction with other compounds (Pignatelli et al., 1987).

科学的研究の応用

Formation and Removal in Water Treatments

N-Nitrosodicyclohexylamine, as part of the broader category of N-nitrosamines, has been identified for its formation and removal challenges in water and wastewater treatments. Studies have highlighted that N-nitrosamines, including N-Nitrosodicyclohexylamine, are often formed during water disinfection processes, particularly through reactions involving chloramines. The removal of these compounds from water sources is crucial due to their potential carcinogenic effects. Advanced treatment processes, such as UV photolysis, have been considered effective for mitigating N-nitrosamines. This knowledge is pivotal for managing water quality and ensuring the safety of drinking water supplies (Sgroi et al., 2018).

Environmental Impact and Detection Techniques

The environmental presence and impact of N-nitrosamines, including N-Nitrosodicyclohexylamine, have been a growing concern. Research into their occurrence, formation mechanisms, and potential health risks has led to the development of analytical methods for their detection in various matrices, such as pharmaceuticals and water sources. These analytical advancements are crucial for monitoring and controlling the environmental and health impacts of these compounds (Parr & Joseph, 2019).

Carcinogenic Risk from Dietary Precursors

The carcinogenic potential of N-nitroso compounds, including N-Nitrosodicyclohexylamine, through dietary exposure has been examined. The formation of these compounds from nitrosation of dietary precursors in the human gastrointestinal tract poses a potential risk for developing certain types of cancer. This area of research emphasizes the importance of understanding dietary influences on the formation of carcinogenic N-nitroso compounds and the mechanisms behind their formation (Eichholzer & Gutzwiller, 2009).

Pharmacological Implications and Contamination Concerns

Recent incidents of pharmaceutical contamination with N-nitrosamines, including N-Nitrosodicyclohexylamine, have raised significant concerns regarding drug safety and the potential for increased cancer risk. The pharmacological implications of such contamination, along with strategies for risk assessment and management, highlight the need for rigorous quality control in pharmaceutical manufacturing and comprehensive understanding of N-nitrosamine chemistry (Eads, 2020).

Mitigation Strategies in Water Treatment

Research has focused on understanding the conditions that favor the formation of N-nitrosamines, including N-Nitrosodicyclohexylamine, during water treatment processes and developing strategies to mitigate their presence. Studies on the kinetics and mechanisms of formation and destruction of these compounds in water systems contribute to the development of more effective water treatment methods, ensuring the safety of drinking water and minimizing environmental impacts (Kim, Lee, & Park, 2014).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

N,N-dicyclohexylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c15-13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYMNKXLBEMEABS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073128 | |

| Record name | N-Nitrosodicyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | N-Nitrosodicyclohexylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21316 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

N-Nitrosodicyclohexylamine | |

CAS RN |

947-92-2 | |

| Record name | N-Nitrosodicyclohexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosodicyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrosodicyclohexylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Nitrosodicyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl (1S,5R,6S)-5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B29980.png)

![4-Chloro-9H-pyrido[2,3-b]indole](/img/structure/B29999.png)